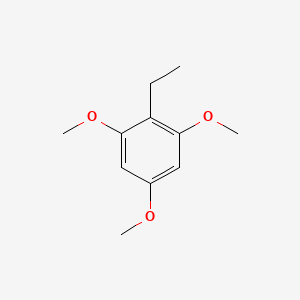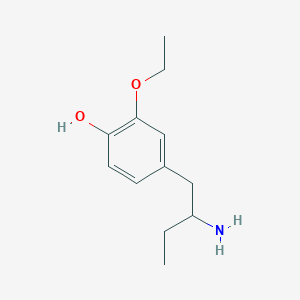
4-(2-Aminobutyl)-2-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminobutyl)-2-ethoxyphenol: is an organic compound that features an aminobutyl group attached to a phenol ring, which is further substituted with an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminobutyl)-2-ethoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Ethoxylation: The phenol is ethoxylated using ethyl bromide in the presence of a base such as potassium carbonate.
Amination: The ethoxylated phenol is then subjected to a nucleophilic substitution reaction with 2-aminobutane under basic conditions to introduce the aminobutyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 4-(2-Aminobutyl)-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride can be used to activate the phenol for further substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted phenols and amines.
科学的研究の応用
Chemistry: 4-(2-Aminobutyl)-2-ethoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring phenolic compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins, where it imparts specific properties such as increased flexibility and durability.
作用機序
The mechanism of action of 4-(2-Aminobutyl)-2-ethoxyphenol involves its interaction with biological targets such as enzymes and receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- 4-(2-Aminobutyl)-2,5-dimethoxyphenol
- 4-(2-Aminobutyl)-2-methoxyphenol
- 4-(2-Aminobutyl)-2-hydroxyphenol
Comparison: 4-(2-Aminobutyl)-2-ethoxyphenol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The ethoxy group can also affect the compound’s ability to cross biological membranes, potentially enhancing its efficacy in medicinal applications.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
4-(2-aminobutyl)-2-ethoxyphenol |
InChI |
InChI=1S/C12H19NO2/c1-3-10(13)7-9-5-6-11(14)12(8-9)15-4-2/h5-6,8,10,14H,3-4,7,13H2,1-2H3 |
InChIキー |
AQCBTOLQODMENC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=CC(=C(C=C1)O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




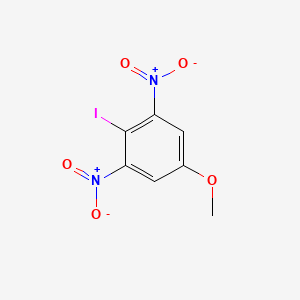
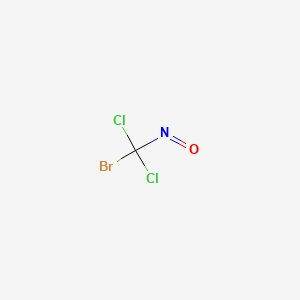
![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)
![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
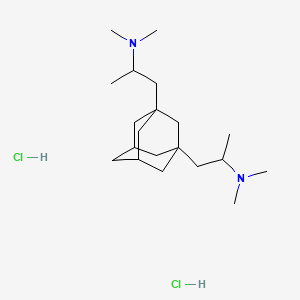
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)


![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)

